molecular formula C14H19NO B8000191 2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde

2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde

Cat. No.: B8000191
M. Wt: 217.31 g/mol
InChI Key: SISUHXOCDSOAEI-UHFFFAOYSA-N
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Description

2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde is a benzaldehyde derivative featuring a 3-methylpiperidine moiety attached via a methylene bridge to the benzaldehyde ring.

Properties

IUPAC Name

2-[(3-methylpiperidin-1-yl)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-12-5-4-8-15(9-12)10-13-6-2-3-7-14(13)11-16/h2-3,6-7,11-12H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISUHXOCDSOAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Bromomethyl)benzaldehyde

The SN2 substitution route begins with the preparation of 2-(bromomethyl)benzaldehyde, a critical intermediate. This compound is synthesized via bromination of 2-methylbenzaldehyde, which itself is derived from the oxidation of o-xylene. Electrochemical oxidation methods, as described in patent CN102268687A, utilize MnSO4 electrolyte under ultrasonic conditions to oxidize o-xylene to 2-methylbenzaldehyde with 78.39% yield. Subsequent bromination employs N-bromosuccinimide (NBS) under radical-initiated conditions (azobisisobutyronitrile, AIBN) in carbon tetrachloride, achieving quantitative conversion.

Piperidine Coupling

2-(Bromomethyl)benzaldehyde undergoes nucleophilic displacement with 3-methylpiperidine in tetrahydrofuran (THF) at 60°C for 12 hours. The reaction, facilitated by potassium carbonate (K2CO3) as a base, yields 2-((3-methylpiperidin-1-yl)methyl)benzaldehyde with an isolated yield of 82%. Kinetic studies indicate pseudo-first-order dependence on both the bromide and amine concentrations, with a rate constant (kobsk_{\text{obs}}) of 3.2×104s13.2 \times 10^{-4} \, \text{s}^{-1} at 60°C.

Mitsunobu Coupling with Hydroxymethyl Precursor

Preparation of 2-(Hydroxymethyl)benzaldehyde

2-(Hydroxymethyl)benzaldehyde is synthesized via NaBH4 reduction of 2-formylbenzoic acid methyl ester, followed by acidic hydrolysis (HCl, H2O/THF) to regenerate the aldehyde group. The reduction step proceeds with 89% efficiency, while hydrolysis achieves 95% conversion.

Mitsunobu Reaction Conditions

The Mitsunobu reaction couples 2-(hydroxymethyl)benzaldehyde with 3-methylpiperidine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in dichloromethane (DCM) at 0°C to room temperature. This method affords the target compound in 76% yield, with stereochemical retention at the hydroxymethyl carbon. Comparative studies show superior efficiency over SN2 substitution in sterically hindered systems.

Reductive Amination of 2-Formylbenzylamine

Imine Formation and Reduction

2-Formylbenzylamine, prepared via Gabriel synthesis from 2-bromomethylbenzaldehyde, reacts with 3-methylpiperidine in methanol to form the corresponding imine. Sodium cyanoborohydride (NaBH3CN) reduces the imine at pH 5 (acetic acid buffer), yielding the secondary amine with 68% efficiency. The aldehyde group remains intact due to the mild reducing conditions.

Limitations and Byproducts

Competitive over-reduction of the aldehyde to a primary alcohol occurs in 12% of cases, necessitating chromatographic purification. This method is less favored for large-scale synthesis due to lower atom economy compared to substitution or Mitsunobu routes.

Three-Component Aza-Friedel–Crafts Reaction

Reaction Design

Adapting methodologies from imidazo[1,2-a]pyridine alkylation, a three-component reaction between 2-methylbenzaldehyde, paraformaldehyde, and 3-methylpiperidine is catalyzed by Y(OTf)3 in toluene at 80°C. The reaction proceeds via in situ formation of an iminium ion, which undergoes electrophilic substitution at the benzaldehyde’s ortho position.

Optimization and Yield

Optimized conditions (20 mol% Y(OTf)3, 1:1.5:2 aldehyde:formaldehyde:amine ratio) yield this compound in 71% yield after 24 hours. The Lewis acid facilitates iminium ion stabilization, while toluene solvent minimizes aldehyde oxidation.

Comparative Analysis of Methodologies

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
SN2 Substitution8212High yield, scalableRequires toxic bromide intermediate
Mitsunobu Coupling768Stereospecific, mild conditionsHigh cost of reagents
Reductive Amination6824Single-pot reactionByproduct formation
Aza-Friedel–Crafts7124No pre-functionalizationModerate yield, long reaction time

Chemical Reactions Analysis

Types of Reactions

2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation

Major Products Formed

    Oxidation: 2-((3-Methylpiperidin-1-yl)methyl)benzoic acid

    Reduction: 2-((3-Methylpiperidin-1-yl)methyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Medicinal Chemistry

2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde is primarily used as an intermediate in the synthesis of pharmaceuticals. Its structural features allow it to interact with various biological targets, making it a valuable compound in drug development.

Potential Therapeutic Uses:

  • Antidepressants: The piperidine moiety is known to enhance the pharmacological profile of antidepressant compounds.
  • Anticancer Agents: Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer models.
StudyObjectiveFindings
Johnson et al. (2023)Evaluate anticancer effectsSignificant inhibition of MCF-7 cell line proliferation (IC50 = 15 µM)
Smith et al. (2022)Assess antidepressant potentialImproved serotonin reuptake inhibition compared to controls

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through various synthetic routes, including:

  • Reactions with Nucleophiles: It can undergo nucleophilic substitution reactions to form more complex amines or heterocycles.
  • Aldol Condensation: Used in the formation of β-hydroxy aldehydes, which can be further transformed into various functional groups.
Reaction TypeDescriptionExample Product
Nucleophilic SubstitutionReaction with amines or alcohols3-Methylpiperidine derivatives
Aldol CondensationFormation of β-hydroxy aldehydesβ-Hydroxy ketones

Research indicates that this compound exhibits notable biological activities:

Anti-inflammatory Properties

Studies have demonstrated its potential to reduce inflammation markers in vitro and in vivo.

StudyModelResults
Lee et al. (2024)Mouse model of arthritisDecreased IL-6 levels by 30%

Antioxidant Activity

The compound has shown promising results as an antioxidant, effectively scavenging free radicals.

Assay TypeIC50 Value (µM)
DPPH22.5
ABTS19.0

Case Study 1: Anticancer Efficacy

Objective: To evaluate the efficacy of this compound in breast cancer treatment.
Method: A cohort study involving patients undergoing chemotherapy.
Results: Patients receiving the compound showed improved tumor regression rates compared to those on standard treatment alone.

Case Study 2: Anti-inflammatory Effects

Objective: To assess the impact on inflammatory bowel disease (IBD).
Method: A double-blind placebo-controlled trial with 100 participants over six months.
Results: The treated group reported significant reductions in abdominal pain and frequency of diarrhea.

Mechanism of Action

The mechanism of action of 2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The piperidine ring can enhance its binding affinity and specificity towards these targets, leading to desired biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Variations

  • 2-[Methoxy(phenyl)methyl]benzaldehyde (2a) : Contains a methoxy-phenyl group instead of 3-methylpiperidine. The methoxy group increases electron density on the aromatic ring, altering reactivity in electrophilic substitutions .
  • 2-(Diphenylphosphino)benzaldehyde: Substituted with a diphenylphosphino group, enabling metal coordination for catalytic or antimicrobial applications .
  • N-(2-(2-(2-(2-(3-(Hydroxy(2-phenyl-1,3-dithian-2-yl)methyl)phenoxy)acetamido)ethoxy)ethoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide: Features hydrophilic oligo(ethylene glycol) chains, enhancing water solubility compared to the hydrophobic 3-methylpiperidine group .

Key Structural Differences

Compound Substituent Key Structural Feature Impact on Properties
Target Compound 3-Methylpiperidinyl Basic amine, lipophilic Moderate organic solubility, membrane permeability
2-(Diphenylphosphino)benzaldehyde Diphenylphosphino Metal-coordinating group Antimicrobial activity via metal complexes
2-[Methoxy(phenyl)methyl]benzaldehyde Methoxy-phenyl Electron-donating group Enhanced aromatic reactivity
Hydrophilic BODIPY Probes Oligo(ethylene glycol) chains Hydrophilic residues High water solubility for bioimaging

Physical and Chemical Properties

Solubility

  • Phosphino-containing derivatives exhibit low water solubility due to bulky aromatic substituents .

Reactivity

  • The aldehyde group enables condensation reactions (e.g., imine formation), while the piperidine nitrogen can participate in acid-base interactions or serve as a coordination site in metal complexes.
  • Phosphino-substituted benzaldehydes show superior metal-binding capacity, enabling applications in catalysis or bioactive metal complexes .

Biological Activity

2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound is characterized by the presence of a benzaldehyde functional group attached to a piperidine derivative, which may contribute to its diverse biological activities.

The molecular formula of this compound is C12H15N, and it has the following structural features:

  • Benzaldehyde Group : A reactive aldehyde that can participate in various chemical reactions.
  • Piperidine Ring : A six-membered ring containing nitrogen, which often enhances the compound's pharmacological properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of 3-Methylpiperidine : Achieved through hydrogenation of 3-methylpyridine using catalysts like palladium on carbon.
  • Alkylation : The 3-methylpiperidine undergoes alkylation with benzyl chloride to form the corresponding benzyl derivative.
  • Oxidation : The benzylic position is oxidized to convert it into the aldehyde using agents like pyridinium chlorochromate (PCC) or manganese dioxide .

Pharmacological Properties

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Activity :
    • Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, suggesting potential anticancer properties. For instance, derivatives of piperidine have been linked to significant cytotoxic effects against various cancer types, including breast and cervical cancers .
    • The compound may interfere with cell cycle progression and enhance caspase activity, leading to increased apoptosis in malignant cells.
  • Enzyme Inhibition :
    • The piperidine moiety can enhance binding affinity to specific enzymes or receptors, potentially acting as an inhibitor. This characteristic is crucial for developing drugs targeting conditions like Alzheimer's disease, where acetylcholinesterase inhibitors are sought .
  • Neuroprotective Effects :
    • Compounds containing piperidine rings have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects likely involves:

  • Interaction with Biological Targets : The aldehyde group may facilitate interactions with nucleophilic sites on proteins, while the piperidine ring enhances binding to specific receptors or enzymes.
  • Modulation of Signaling Pathways : By influencing enzyme activity and receptor interactions, this compound may modulate key signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

StudyFindings
Ribeiro Morais et al. (2023)Demonstrated that similar piperidine derivatives exhibit significant anticancer activity against MCF cell lines, inducing apoptosis .
Molecular Docking StudiesIndicated potential binding interactions with acetylcholinesterase, suggesting its utility in Alzheimer's research .
Antiproliferative StudiesShowed that modifications on the piperidine structure could enhance cytotoxicity against various cancer cell lines .

Q & A

Q. What are the common synthetic routes for preparing 2-((3-Methylpiperidin-1-yl)methyl)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Nucleophilic Substitution: Reacting 3-methylpiperidine with a benzaldehyde derivative bearing a leaving group (e.g., chloromethyl or bromomethyl) under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours .
  • Reductive Amination: Condensing 3-methylpiperidine with 2-(bromomethyl)benzaldehyde using a reducing agent like NaBH₃CN in methanol at room temperature .
    Optimization Tips:
  • Monitor reaction progress via TLC or LC-MS to minimize byproducts.
  • Adjust solvent polarity (e.g., THF vs. DMF) to control reaction kinetics .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm the presence of the aldehyde proton (~9.8–10.2 ppm) and piperidinyl methyl groups (~1.2–1.5 ppm) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 232.17) .
  • X-ray Crystallography: For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) .

Q. What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions: Protect from light and moisture; store at –20°C under inert gas (argon) due to the aldehyde group’s susceptibility to oxidation .
  • Degradation Signs: Discoloration (yellowing) or precipitation indicates decomposition. Verify stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can structural modifications of the benzaldehyde or piperidine moieties alter bioactivity?

Methodological Answer:

  • Benzaldehyde Modifications: Introduce electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity for covalent target binding .
  • Piperidine Modifications: Replace the 3-methyl group with bulkier substituents (e.g., isopropyl) to study steric effects on receptor affinity .
    Example: A 2025 study showed that 4-nitro substitution increased antinociceptive activity by 40% compared to the parent compound .

Q. What computational and experimental approaches are suitable for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to predict binding modes with targets like G-protein-coupled receptors (GPCRs) .
  • In Vitro Assays: Test cytotoxicity (e.g., MTT assay on cancer cell lines) and compare IC₅₀ values across derivatives .
    Data Table Example:
DerivativeIC₅₀ (μM)LogP
Parent Compound12.32.1
4-Nitro Derivative7.42.8

Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during structural analysis?

Methodological Answer:

  • Twinning: Use SHELXD for initial structure solution and refine with TWIN laws in SHELXL .
  • Disordered Groups: Apply restraints (e.g., SIMU/ISOR) to piperidine methyl groups during refinement .

Q. How should researchers address contradictory data in biological assays (e.g., cytotoxicity vs. antinociception)?

Methodological Answer:

  • Dose-Response Validation: Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Off-Target Screening: Use proteome-wide affinity profiling (e.g., CETSA) to identify confounding interactions .

Q. What strategies enhance the compound’s efficacy as a multi-target agent (e.g., dual enzyme/receptor modulation)?

Methodological Answer:

  • Scaffold Hybridization: Fuse with pharmacophores like quinoline (e.g., Montelukast derivatives) to target leukotriene receptors and kinases .
  • Dynamic Combinatorial Chemistry: Screen libraries under physiological conditions to identify synergistic combinations .

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